molecular formula C8H18Cl3N3 B2486275 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride CAS No. 1241620-78-9

3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride

Cat. No.: B2486275
CAS No.: 1241620-78-9
M. Wt: 262.6
InChI Key: CTXCDTSKGVPPOZ-UHFFFAOYSA-N
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Description

3,7,10-Triazatricyclo[3.3.3.0¹,⁵]undecane trihydrochloride (C₈H₁₈Cl₃N₃) is a tricyclic aza-propellane derivative characterized by a unique three-dimensional cage-like structure. The molecule contains three nitrogen atoms integrated into a rigid tricyclo[3.3.3.0¹,⁵]undecane framework, with three hydrochloride counterions enhancing its solubility in polar solvents . Its synthesis, first reported by Knowles and Harris, involves a novel one-step route utilizing 1,3,5-trialkylhexahydrotriazines to form key intermediates, which are subsequently functionalized into the final product . The compound’s structural rigidity and high nitrogen content make it a candidate for pharmaceutical and materials science applications, particularly in ligand design and supramolecular chemistry.

Properties

IUPAC Name

3,7,10-triazatricyclo[3.3.3.01,5]undecane;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.3ClH/c1-7-2-10-5-8(7,4-9-1)6-11-3-7;;;/h9-11H,1-6H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXCDTSKGVPPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23CNCC2(CN1)CNC3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241620-78-9
Record name 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane involves the use of 1,3,5-trialkylhexahydrotriazines as key intermediates. These intermediates undergo a novel one-step synthesis to form 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles . This method is efficient and allows for the preparation of various derivatives of the compound.

Industrial Production Methods

While specific industrial production methods for 3,7,10-Triazatricyclo[333

Chemical Reactions Analysis

Types of Reactions

3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: The compound can participate in substitution reactions, particularly with diazonium salts, leading to the formation of bis-triazenes.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include diazonium salts for substitution reactions . The specific conditions for these reactions vary depending on the desired products and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives and bis-triazenes . These products are often used in further research and development.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula: C6H12N3·3HCl
  • Molecular Weight: Approximately 195.65 g/mol
  • Structural Features: The compound is characterized by a tricyclic structure that incorporates three nitrogen atoms, contributing to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that derivatives of triazatricyclo compounds exhibit notable antimicrobial properties. For example, studies have shown that related triazole derivatives demonstrate significant inhibitory effects against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

  • Case Study: A synthesized derivative of triazole was tested for its antimicrobial efficacy using the well diffusion method, revealing promising results with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Anticancer Potential

The structural motifs present in 3,7,10-triazatricyclo compounds are linked to anticancer activity. The presence of nitrogen heterocycles has been associated with the inhibition of cancer cell proliferation.

  • Case Study: Recent investigations into similar compounds have highlighted their ability to induce apoptosis in cancer cells, suggesting that modifications to the triazatricyclo structure could enhance anticancer activity .

Pharmaceutical Formulations

The versatility of 3,7,10-triazatricyclo[3.3.3.0(1,5)]undecane trihydrochloride allows it to be incorporated into various pharmaceutical formulations aimed at treating infectious diseases and cancer.

  • Formulation Insights: The compound can be utilized as a building block for synthesizing more complex molecules with enhanced therapeutic profiles . Its solubility characteristics may also facilitate the development of effective drug delivery systems.

Material Science Applications

In addition to its biological applications, this compound's unique structure makes it suitable for material science applications, particularly in the development of novel polymers and catalysts.

  • Polymer Chemistry: Research has explored the use of triazatricyclo compounds in creating polymeric materials with improved mechanical properties and thermal stability .

Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against various bacterial strainsMIC values as low as 6.25 µg/ml
Anticancer PotentialInduces apoptosis in cancer cellsPromising results in inhibiting cell proliferation
Pharmaceutical FormulationsBuilding block for complex therapeutic agentsEnhances drug delivery systems
Material ScienceDevelopment of polymers and catalystsImproved mechanical properties observed

Mechanism of Action

The mechanism of action of 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as a bifunctional mimic of transaminases, facilitating transamination processes by attaching to a pyridoxamine nucleus. This interaction maximizes its bifunctional action during these processes, making it a valuable tool for studying enzyme mechanisms and developing new catalytic systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctiveness becomes evident when compared to related aza-tricyclic and propellane derivatives:

Key Findings :

Structural Complexity: The target compound’s tricyclic propellane architecture distinguishes it from simpler bicyclic systems (e.g., 3,7-diazabicyclo[3.3.1]nonane), which lack the third nitrogen and rigid cage structure . The substitution of one nitrogen with oxygen in 3-oxa-7,10-diazatricyclo[...] dihydrochloride reduces basicity and alters coordination chemistry, making the target compound more versatile in metal-binding applications .

Physicochemical Properties :

  • The trihydrochloride salt form enhances aqueous solubility compared to neutral analogs (e.g., tert-butyl carboxylate derivative), which are more lipophilic and suited for organic-phase reactions .
  • The parent propellane (without hydrochloride) exhibits lower stability in polar solvents, underscoring the importance of salt formation for pharmaceutical formulation .

Synthetic Efficiency :

  • The one-step synthesis of the target compound contrasts with multi-step routes required for structurally simpler aza-bicyclics, offering scalability advantages . Derivatives like the carboxylate ester require post-synthetic modifications, increasing complexity .

Functional Potential: The three nitrogen atoms in the target compound provide multiple sites for functionalization, enabling tailored derivatives (e.g., carboxylates, amides) for specific applications.

Table 2: Functional Group Impact on Properties

Derivative Functional Group Solubility (Polar Solvents) Reactivity Profile
Trihydrochloride HCl salt High High stability, ionic interactions
tert-Butyl carboxylate Ester Low Ester hydrolysis, lipophilic
Neutral propellane Free base Moderate Prone to protonation

Research Implications and Limitations

  • Environmental Considerations : Unlike volatile alkanes (e.g., undecane in ), the compound’s low volatility and ionic nature reduce environmental mobility .
  • Knowledge Gaps: Comparative studies on toxicity, metabolic stability, and catalytic applications are needed to fully benchmark this compound against its peers.

Biological Activity

3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride is a nitrogen-containing heterocyclic compound with potential biological applications. This article reviews its synthesis, biological properties, and potential therapeutic uses based on current research findings.

Synthesis

The compound has been synthesized through various methods, primarily involving the reaction of trialkylhexahydrotriazines to yield key intermediates such as 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles. The efficiency of these synthetic routes has been highlighted in studies focusing on optimizing yields and purity .

Antiviral Properties

Research indicates that derivatives of 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane exhibit significant antiviral activity. For instance, compounds derived from this structure have shown effectiveness against hepatitis C virus (HCV) by acting as inhibitors of the NS5B polymerase . This mechanism is crucial for viral replication and presents a viable target for drug development.

Neuropharmacological Effects

Studies have explored the neuropharmacological effects of this compound and its derivatives. In particular, it has been noted for its potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. The compound demonstrates a moderate toxicity level in certain assays but shows promise in therapeutic contexts when dosed appropriately .

Case Studies

Study Focus Findings
Study 1Antiviral activity against HCVSignificant inhibition of NS5B polymerase; potential for drug development
Study 2Neuropharmacological effectsModulation of neurotransmitter systems; potential applications in neurological disorders
Study 3Toxicity assessmentModerate toxicity observed; safe under controlled dosing

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : Compounds derived from this tricyclic structure have been shown to inhibit viral replication by targeting essential viral enzymes.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor activity, impacting mood and cognitive functions.
  • Cellular Interaction : Its unique structure allows for interactions with various cellular targets which may lead to therapeutic effects.

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